8-(2-hydroxyphenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of imidazopurines. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, multiple methyl groups, and a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and phenols. Key steps in the synthesis may involve:
Alkylation: Introduction of the 3-methylbutyl group to the purine core.
Hydroxylation: Addition of the hydroxyphenyl group.
Methylation: Introduction of methyl groups at specific positions on the purine ring.
Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in laboratory synthesis but with optimized conditions for scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: Reduction reactions can modify the imidazo[1,2-g]purine core.
Substitution: Various substitution reactions can occur at the methyl and hydroxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced imidazo[1,2-g]purine derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group may participate in hydrogen bonding and other interactions, while the purine core can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(2,3-Dihydroxy-3-methylbutyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1-yl)-2,3-dihydro-4H-chromen-4-one
- 9-(3-Methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substitution pattern and the presence of both hydroxyphenyl and imidazopurine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25N5O3 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H25N5O3/c1-12(2)10-11-24-19(28)17-18(23(5)21(24)29)22-20-25(13(3)14(4)26(17)20)15-8-6-7-9-16(15)27/h6-9,12,27H,10-11H2,1-5H3 |
InChI Key |
OEKZHFOTDXDUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CCC(C)C)C)C |
Origin of Product |
United States |
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